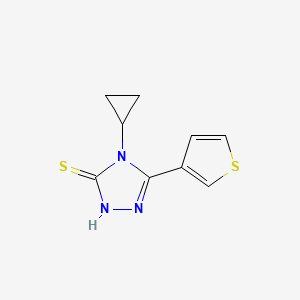

4-Cyclopropyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-thiol

Description

Properties

Molecular Formula |

C9H9N3S2 |

|---|---|

Molecular Weight |

223.3 g/mol |

IUPAC Name |

4-cyclopropyl-3-thiophen-3-yl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C9H9N3S2/c13-9-11-10-8(6-3-4-14-5-6)12(9)7-1-2-7/h3-5,7H,1-2H2,(H,11,13) |

InChI Key |

NUKTZLUXEKCMQR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C(=NNC2=S)C3=CSC=C3 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Cyclopropyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol typically follows a multi-step sequence involving:

- Formation of hydrazide intermediate from the corresponding carboxylic acid.

- Conversion to potassium dithiocarbazate intermediate via reaction with carbon disulfide under basic conditions.

- Cyclization with hydrazine hydrate to yield the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol core.

- Substitution or further functionalization to incorporate the cyclopropyl and thiophen-3-yl substituents.

This approach is consistent with methods reported for related 1,2,4-triazole-3-thiol derivatives.

Detailed Stepwise Synthesis

Step 1: Preparation of Potassium Dithiocarbazate Intermediate

- The corresponding carboxylic acid hydrazide (derived from thiophen-3-carboxylic acid or related precursors) is treated with carbon disulfide in an ethanolic potassium hydroxide solution.

- This reaction produces a potassium dithiocarbazate salt , which is typically isolated by filtration and used directly without further purification.

- Typical yields for this step range around 65-70%.

Step 2: Cyclization to 4-Amino-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol

- The potassium dithiocarbazate intermediate is reacted with hydrazine hydrate under reflux conditions.

- The reaction mixture changes color (often yellow to green), indicating progression.

- Hydrogen sulfide evolution is monitored (e.g., by lead acetate paper) to confirm completion.

- Acidification of the reaction mixture precipitates the triazole-thiol compound.

- Recrystallization from ethanol yields the pure 4-amino-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol.

- Yields in this step are commonly reported between 60-75%.

Step 3: Introduction of the Cyclopropyl Group

- The cyclopropyl substituent at position 4 is typically introduced via nucleophilic substitution or alkylation reactions on the triazole ring nitrogen.

- Alternatively, cyclopropyl hydrazine derivatives can be used as starting materials to incorporate the cyclopropyl moiety earlier in the synthesis.

- Reaction conditions often involve refluxing in polar solvents such as ethanol or DMF, sometimes with acid or base catalysis.

- Purification is achieved by recrystallization or chromatography.

- Yields for this step vary but are generally in the range of 70-85% depending on conditions and reagents.

Representative Reaction Scheme

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Thiophen-3-carboxylic acid hydrazide + CS2 + KOH | EtOH, RT to reflux | Potassium dithiocarbazate salt | ~67 |

| 2 | Potassium dithiocarbazate salt + Hydrazine hydrate | Reflux, 1-2 h | 4-Amino-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol | 65-75 |

| 3 | 4-Amino-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-thiol + Cyclopropyl reagent | Reflux in EtOH/DMF | This compound | 70-85 |

Analytical and Research Outcomes

- Characterization: The synthesized compound is characterized by standard spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the presence of cyclopropyl and thiophene substituents and the triazole ring protons and carbons.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of 223.3 g/mol.

- Melting Point: Typically reported in the range of 180-200 °C depending on purity.

- Crystallography: X-ray diffraction studies on related triazole-thiol derivatives reveal stabilization by weak intermolecular interactions such as C–H···N and C–H···π hydrogen bonds, which may influence purity and crystallization behavior.

- Yields and Purity: The overall synthetic route is efficient, with combined yields often exceeding 50% after purification, suitable for laboratory-scale preparation.

Summary and Expert Notes

- The preparation of this compound is well-established through classical heterocyclic synthesis involving hydrazide intermediates, carbon disulfide-mediated dithiocarbazate formation, and cyclization with hydrazine.

- The cyclopropyl group introduction can be achieved by alkylation or by using cyclopropyl-substituted hydrazines.

- Reaction conditions are generally mild, with ethanol or DMF as solvents and reflux temperatures around 80-100 °C.

- Analytical data confirm the structure and purity of the final compound.

- This methodology is supported by multiple peer-reviewed research articles and patents, ensuring reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding thiolates.

Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolates.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-Cyclopropyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Materials Science: The compound is explored for its use in the development of organic semiconductors and conductive polymers.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The bioactivity and physicochemical properties of triazole-3-thiol derivatives are heavily influenced by substituents. Key structural analogs and their differences are summarized below:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Compounds with electron-donating groups (e.g., -NH2 in AP) exhibit superior antioxidant activity due to improved radical scavenging, whereas electron-withdrawing groups (e.g., -CF3 in trifluoromethyl derivatives) enhance antimicrobial and anti-corrosive properties .

- Steric Effects : Bulky substituents like cyclopropyl or cyclohexyl (as in 4-cyclohexyl derivatives) may reduce reactivity but improve binding specificity in biological targets .

- Heterocyclic Moieties : Thiophene and pyrrole rings contribute to π-π stacking interactions, critical for molecular recognition in drug design .

Antioxidant Activity

- 4-Amino-5-phenyl derivative (AT): Demonstrated significant DPPH• and ABTS•+ radical scavenging (IC50 ~25 µM), attributed to the -NH2 group’s electron-donating nature .

Enzyme Inhibition

Biological Activity

4-Cyclopropyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Chemical Formula | CHNS |

| Molecular Weight | 218.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1039819-10-7 |

Anticancer Activity

Research has indicated that derivatives of triazole compounds exhibit significant anticancer properties. In a study evaluating various triazole derivatives, including those similar to this compound, it was found that these compounds demonstrated cytotoxic effects against multiple cancer cell lines such as human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) . The selectivity of these compounds towards cancer cells suggests their potential as targeted therapies.

Antimicrobial Properties

Triazole derivatives have also been noted for their antimicrobial activities. Compounds with similar structures have shown effectiveness against a range of pathogens. For instance, some synthesized pyrazole carboxamides derived from triazoles displayed notable antifungal activity . The presence of the thiol group in this compound may enhance its interaction with microbial targets.

Anti-inflammatory Effects

The anti-inflammatory potential of triazoles is another area of interest. Compounds within this class have been reported to inhibit pro-inflammatory cytokines and exhibit protective effects in models of inflammatory diseases . The specific mechanisms through which this compound exerts its anti-inflammatory effects require further investigation.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural characteristics. The cyclopropyl and thiophene groups in this compound are critical for its pharmacological properties. Modifications to these groups can lead to variations in potency and selectivity. For example:

| Modification | Effect |

|---|---|

| Cyclopropyl Group | Enhances lipophilicity and membrane penetration |

| Thiol Group | Increases reactivity with biological targets |

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical settings:

- Melanoma Treatment : A derivative similar to this compound showed promising results in inhibiting the growth of melanoma cells in vitro and in vivo models .

- Antimicrobial Applications : Triazoles have been utilized in formulations targeting resistant bacterial strains, demonstrating significant reductions in microbial load when tested against clinical isolates .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Cyclopropyl-5-(thiophen-3-YL)-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, intermediates like thiosemicarbazides are formed by reacting hydrazides with isothiocyanates, followed by cyclization under basic conditions (e.g., NaOH/ethanol). Characterization relies on ¹H-NMR , ¹³C-NMR , IR spectroscopy , and elemental analysis to confirm structural integrity. LC-MS is used to verify molecular ions and purity. For analogous triazole-thiol derivatives, microwave-assisted synthesis has been employed to reduce reaction times and improve yields .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should be prioritized?

- Methodological Answer :

- ¹H-NMR : The thiol (-SH) proton typically appears as a singlet near δ 13.5–14.0 ppm, though it may be absent if tautomerized to the thione form. Cyclopropyl protons resonate as multiplet signals between δ 1.0–2.5 ppm.

- IR : Strong absorption bands at ~2500 cm⁻¹ (S-H stretch) and 1600–1500 cm⁻¹ (C=N/C=C stretches in triazole and thiophene rings).

- ¹³C-NMR : Carbons in the triazole ring appear at δ 150–160 ppm, while thiophene carbons are observed at δ 120–140 ppm .

Q. How is initial pharmacological screening conducted for this compound?

- Methodological Answer : Use PASS (Prediction of Activity Spectra for Substances) software to predict biological activity profiles (e.g., antimicrobial, anticancer). Follow up with in vitro assays:

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- ADME : Lipophilicity (logP) via shake-flask method and metabolic stability using liver microsomes .

Advanced Research Questions

Q. How do computational methods like DFT and molecular docking elucidate electronic properties and target interactions?

- Methodological Answer :

- DFT Calculations (B3LYP/6-311G(d,p)) : Optimize geometry to calculate bond lengths, angles, and vibrational frequencies. Compare experimental vs. theoretical IR/NMR data to validate tautomeric forms (thiol vs. thione).

- HOMO-LUMO Analysis : Determine energy gaps (~4–6 eV for triazole derivatives) to predict charge transfer and reactivity.

- Molecular Docking (AutoDock Vina) : Dock the compound into target proteins (e.g., EGFR kinase for anticancer activity). Prioritize binding poses with the lowest ΔG and hydrogen bonds with active-site residues (e.g., Lys, Asp) .

Q. How can contradictions in biological activity data across studies be systematically addressed?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., cell line passages, incubation times).

- Solubility Effects : Use DMSO controls ≤1% to avoid solvent toxicity.

- Metabolite Interference : Conduct LC-MS/MS to identify degradation products.

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to ensure reproducibility. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .

Q. What strategies optimize reaction conditions for improved yield and scalability?

- Methodological Answer :

- Microwave Synthesis : Reduce reaction time from hours to minutes (e.g., 80°C, 300 W) while maintaining yields >85%.

- Catalyst Screening : Test bases like K₂CO₃ vs. NaOH for cyclization efficiency.

- Solvent Optimization : Use ethanol/water mixtures for greener synthesis.

- Workup Procedures : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (propan-2-ol) for purity ≥95% .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Substituent Variation : Replace cyclopropyl with bulkier groups (e.g., phenyl, isopropyl) to enhance hydrophobic interactions.

- Thiophene Modification : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 3-position to improve antimicrobial potency.

- Alkylation of Thiol : Synthesize S-alkyl derivatives (e.g., methyl, benzyl) to modulate bioavailability. Validate using QSAR models (e.g., CoMFA) and in vivo pharmacokinetic studies .

Data Contradiction and Validation

Q. How to resolve discrepancies between experimental and computational spectral data?

- Methodological Answer :

- Tautomer Equilibrium : Use variable-temperature NMR to identify dominant forms (thiol vs. thione).

- Solvent Effects : Recalculate DFT spectra in explicit solvent models (e.g., PCM for DMSO).

- Scaling Factors : Apply empirical scaling (0.96–0.98) to theoretical IR frequencies for better alignment with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.